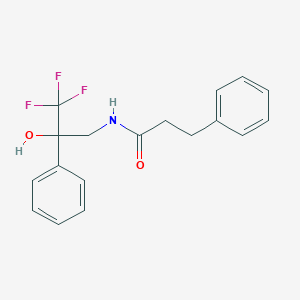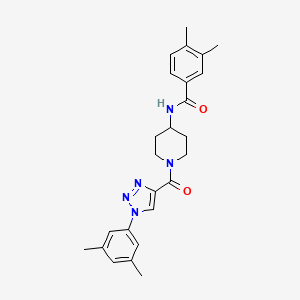
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The phenyl rings could undergo electrophilic aromatic substitution reactions, the amide group could undergo hydrolysis, and the triazole ring could participate in click chemistry reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the balance of polar and nonpolar groups in the molecule. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .科学的研究の応用
Anticancer Activity
One of the primary scientific research applications of compounds similar to N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide is in the field of cancer treatment. A study by K. Arul and A. Smith (2016) focused on evaluating the anticancer activity of a novel 1, 2, 4 - triazole derivative against tumor-induced mice. This research highlights the potential of triazole derivatives in cancer therapy.
Antifungal Activity
Another significant area of application is in antifungal treatment. Research conducted by Shi-chong Yu et al. (2014) designed and synthesized a series of triazole antifungal agents with piperidine side chains. These compounds exhibited moderate-to-excellent activities against various human pathogenic fungi, demonstrating their potential as effective antifungal agents.
Positron Emission Tomography (PET)
Compounds structurally related to this compound have been studied for their potential in PET imaging. A study by M. V. D. Mey et al. (2005) focused on the synthesis and evaluation of a triazole derivative as a potential PET ligand for investigating central neurokinin(1) (NK1) receptors.
Synthesis and Molecular Structure Studies
Significant research has also been conducted on the synthesis and molecular structure of triazole derivatives. For instance, Ihab Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, offering insights into the molecular structures and potential applications of these compounds.
Flame Retardants
Triazole derivatives have been explored as novel flame retardants. Research by W. Pawelec et al. (2012) synthesized four triazene derivatives and analyzed their potential as a new class of flame retardants for polypropylene, showcasing an innovative application of these compounds in material science.
Synthesis and Labeling
Another application is found in the synthesis and labeling of complex compounds for various uses. For example, Yang Hong et al. (2015) detailed the synthesis and characterization of a tritium-labeled benzamide compound, highlighting the methods and implications for forensic analysis.
特性
IUPAC Name |
N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-16-11-17(2)13-22(12-16)30-15-23(27-28-30)25(32)29-9-7-21(8-10-29)26-24(31)20-6-5-18(3)19(4)14-20/h5-6,11-15,21H,7-10H2,1-4H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHYBMVFLGWWBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC(=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

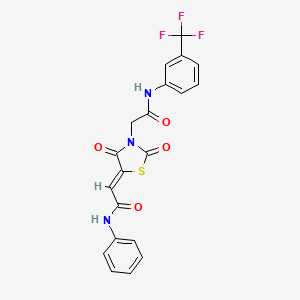
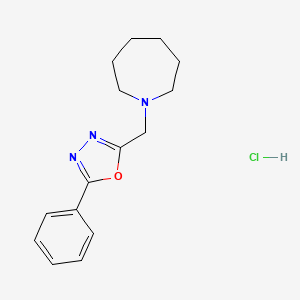

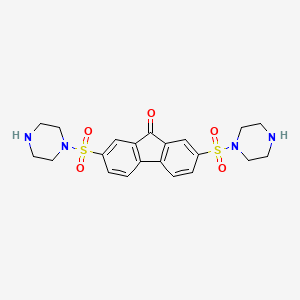
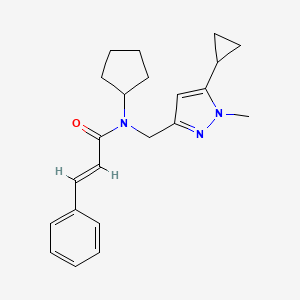
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2743313.png)
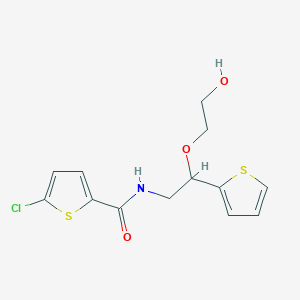
![N-(2,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2743315.png)
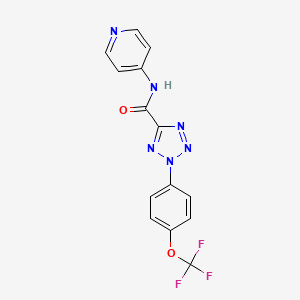
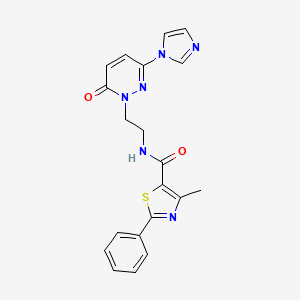
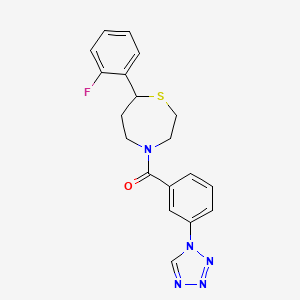
![(E)-1-(1-(3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2743323.png)
